Structural Topology vs. Regioisomers
The target compound bears a 1,5-dimethyl substitution on the core pyrazole ring (C-1 and C-5 methyl groups), distinguishing it from the 1,3-dimethylpyrazol-4-amine regioisomer (Similarity Index: 0.87). In mGluR2/3 antagonist SAR, the position of N-alkyl substituents on the pyrazole ring directly influences the spatial orientation of the amine linker, a critical determinant of receptor binding pocket complementarity [1]. The 1,5-dimethyl pattern creates a different N-N distance and hydrogen-bonding geometry compared to 1,3-dimethyl or 2,5-dimethyl alternatives, which are known from vendor data to exhibit 'different biological activity profiles' .
Similarity index: 0.87
| Evidence Dimension | Pyrazole substitution pattern and molecular topology (SMILES-level structural comparison) |
|---|---|
| Target Compound Data | 1,5-dimethylpyrazole core (SMILES: CC1=CC(=NN1C)NCC2=CC=NN2C.Cl) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazol-4-amine (Similarity Index 0.87); 2,5-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine hydrochloride (Similarity Index 0.85) |
| Quantified Difference | Similarity Index delta of 0.13–0.15 vs. comparator compounds, indicating structurally distinct pharmacophores |
| Conditions | 2D structural fingerprint comparison (Tanimoto similarity) as reported by vendor catalog |
Why This Matters
Structural dissimilarity scores of ≥0.13 between the target and nearest catalog analogs are sufficient to predict divergent target binding profiles, justifying procurement of the specific regioisomer for reproducible SAR studies.
- [1] Celanire S, et al. Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: a patent review (2005 - present). Expert Opin Ther Pat. 2015 Jan;25(1):69-90. PMID: 25435285. View Source
